Product packaging for Acid red 119(Cat. No.:CAS No. 12220-20-1)

Acid red 119

Cat. No.: B083087
CAS No.: 12220-20-1
M. Wt: 673.7 g/mol
InChI Key: GYGVRMLIQVFLPE-UHFFFAOYSA-L
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Description

Contextualization as a Representative Azo Dye

Acid Red 119 (AR119) is a synthetic organic compound classified as a double azo dye. worlddyevariety.com Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo functional groups (-N=N-). AR119's molecular structure contains two such groups, linking substituted naphthalene (B1677914) and benzene (B151609) rings. worlddyevariety.com Its structure also includes sulfonic acid groups, which enhance its solubility in water, a key property for its application in aqueous dyeing processes.

Due to its vibrant color, stability, and high water solubility, AR119 is utilized in various industries, primarily for dyeing textiles like wool, polyamide, and silk, as well as for coloring leather and paper. worlddyevariety.com However, the stability that makes it a desirable dye also contributes to its persistence when released into the environment. Azo dyes, including AR119, are often found in industrial effluents and are considered pollutants of concern. Their complex aromatic structure makes them resistant to degradation by light, chemical, and biological processes. canada.ca This environmental persistence, coupled with its well-defined chemical structure, makes this compound a frequently studied model compound in academic research focused on dye pollution and remediation technologies. researchgate.net

Interdisciplinary Research Significance

The study of this compound transcends traditional disciplinary boundaries, holding significance in fields ranging from environmental chemistry and engineering to materials science and analytical chemistry. researchgate.net Its role as a model pollutant drives research into new methods for wastewater treatment. Environmental scientists use AR119 to test the efficacy of novel adsorbents, advanced oxidation processes, and bioremediation techniques. researchgate.netresearchgate.net

In materials science, AR119 is used as a target molecule for the development and characterization of new functional materials. researchgate.net For instance, researchers design and synthesize polymer composites and nano-materials, subsequently evaluating their performance based on their ability to adsorb or degrade the dye. researchgate.net This research often intersects with goals of sustainability and the circular economy, where waste products are repurposed into functional materials for dye removal. researchgate.net Furthermore, the need to detect and quantify AR119 in complex environmental samples stimulates innovation in analytical chemistry, leading to the development of more sensitive and selective detection methods. nih.gov The compound thus serves as a benchmark for assessing advancements across these interconnected scientific disciplines. pnas.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H25N5Na2O6S2 B083087 Acid red 119 CAS No. 12220-20-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;3-[[N-ethyl-4-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]anilino]methyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27N5O6S2.2Na/c1-2-36(21-22-7-5-9-26(19-22)43(37,38)39)25-15-13-23(14-16-25)32-34-30-17-18-31(29-12-4-3-11-28(29)30)35-33-24-8-6-10-27(20-24)44(40,41)42;;/h3-20H,2,21H2,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGVRMLIQVFLPE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=CC(=CC=C5)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25N5Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60890000
Record name C.I Acid Red 119
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Molecular Weight

673.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70210-06-9, 12220-20-1
Record name Acid Red 119
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Record name Benzenesulfonic acid, 3-[[ethyl[4-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]phenyl]amino]methyl]-, sodium salt (1:2)
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Record name C.I Acid Red 119
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Record name Disodium 3-[[ethyl[4-[[4-[(3-sulphonatophenyl)azo]-1-naphthyl]azo]phenyl]amino]methyl]benzenesulphonate
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Record name Benzenesulfonic acid, 3-[[ethyl[4-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]phenyl]amino]methyl]-, sodium salt (1:2)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical and Physical Properties of Acid Red 119

Acid Red 119 is a red, odorless solid powder. cncolorchem.comcolorantsgroup.com It is stable under normal temperature and pressure and is soluble in water. cncolorchem.comcolorantsgroup.comchembk.com

Environmental Behavior and Ecotoxicological Implications

Environmental Occurrence and Fate Studies

Acid Red 119 is an anthropogenic compound, meaning it is not naturally occurring. canada.ca Its primary route into the environment is through the discharge of industrial wastewater, especially from textile and dyestuff manufacturing plants. thaiscience.inforsc.org It is estimated that a significant percentage of dyes used in industrial processes, ranging from 2% for basic dyes to as high as 50% for reactive dyes, are lost in effluents. frontiersin.org Due to its applications, the primary environmental compartment for this compound is the hydrosphere. un.org

The environmental fate of this compound is largely governed by its chemical stability and interactions within aquatic systems. As an acid dye, it is water-soluble, which facilitates its dispersal in water bodies. canada.ca The molecule's bisazo structure makes it resistant to conventional degradation processes. nih.gov The most chemically reactive part of an azo dye molecule is the azo bond (-N=N-). canada.ca The cleavage of this bond is a critical step in its transformation, which can occur through both abiotic (e.g., photochemical) and biotic (e.g., microbial) pathways. canada.ca

Studies have shown that this compound can be removed from wastewater through adsorption onto various materials. Effective adsorbents include nutraceutical industrial spent from cumin and coriander seeds, as well as sludge materials like dried sewage sludge, sewage sludge ash, and aluminum-based water treatment sludge. rsc.orgnih.govcdnsciencepub.commdpi.com The fate of the dye is also linked to its potential breakdown into intermediate compounds, such as aromatic amines, which have their own distinct environmental behaviors and toxicological profiles. frontiersin.orgresearchgate.net

Ecotoxicological Response Assessment

Cellular and Subcellular Mechanistic Investigations

The toxicological mechanisms of this compound are primarily associated with its metabolic breakdown. The cleavage of the azo bond, a process that can be facilitated by microbial azoreductase enzymes, results in the formation of aromatic amines. canada.ca These metabolites are often more toxic than the parent dye molecule. frontiersin.orgresearchgate.net

Aromatic amines are recognized as genotoxic compounds, meaning they can damage genetic material (DNA). canada.caresearchgate.net This genotoxicity is a key concern, as it can lead to mutations and potentially carcinogenic effects in organisms. frontiersin.orgscispace.com this compound itself has been described as a "likely mutagen". rsc.orgresearchgate.net The process of microbial degradation, while effective for color removal, can therefore transform the parent dye into intermediates with significant cellular and subcellular toxicity. researchgate.net Organisms possess various defense mechanisms, such as detoxification metabolism and DNA repair, which may counteract the genotoxicity of chemicals at low concentrations. researchgate.net

Environmental Persistence and Degradation Kinetics

This compound is designed for stability and colorfastness, which contributes to its persistence in the environment. nih.gov It is known to be resistant to biodegradation under many conditions. frontiersin.org However, numerous studies have identified microorganisms capable of degrading it, often through the process of decolorization.

Bacterial degradation has been a key area of research. Strains of Bacillus thuringiensis have been shown to effectively decolorize and degrade this compound. thaiscience.infonih.govhorizonepublishing.com In one study, a developed culture of Bacillus thuringiensis SRDD achieved over 99% degradation in under two hours and demonstrated a biodegradation rate as high as 220 mg L⁻¹ h⁻¹. thaiscience.info Other research has utilized microbial consortia, which can decolorize reactive dyes more rapidly and efficiently than individual strains. frontiersin.org For instance, a microbial consortium achieved 78%–99% decolorization of an initial 60 mg L⁻¹ concentration of this compound within 24 hours. frontiersin.org The degradation process has been observed to follow first-order kinetics. frontiersin.org

Cyanobacteria have also demonstrated potential for its bioremediation. The marine cyanobacterium Phormidium valderianum was able to decolorize this compound with over 90% efficiency, primarily through adsorption. scispace.comij-aquaticbiology.com

The following table summarizes key findings from degradation kinetic studies.

Organism/SystemInitial Dye ConcentrationDegradation/Decolorization EfficiencyKinetic ParametersSource(s)
Bacillus thuringiensis SRDD15 - 1000 ppm>99% in < 2 hours (for 100 ppm)Vmax: 43.2 mg L⁻¹ h⁻¹; Max. Rate: 220 mg L⁻¹ h⁻¹ thaiscience.info
Microbial Consortium60 mg L⁻¹78% - 99% in 24 hoursFollows first-order kinetics frontiersin.org
Phormidium valderianumNot Specified>90%Adsorption-based mechanism scispace.comij-aquaticbiology.com
Nutraceutical Industrial Spent (Adsorption)100 - 200 ppm~80% in the first 60 minutesFollows pseudo-second-order model rsc.org

Bioavailability and Bioaccumulation Studies

One perspective suggests that as a water-soluble acid dye, this compound is not expected to significantly bioaccumulate. psu.edu Research indicates that substances with a partition coefficient (n-octanol/water, Pow) below 1000 are predicted to have a bioaccumulation factor in fish of less than 100, a level at which bioaccumulation problems are not anticipated. psu.edu Furthermore, the large molecular size of some dyes can make it difficult for them to cross biological membranes, limiting their uptake. canada.ca

The following table summarizes ecotoxicological data for this compound.

Test OrganismEndpointResultSource(s)
FishLC50 (Lethal Concentration, 50%)> 500 mg/L psu.edu
GeneralToxicological ProfileConsidered a likely/probable mutagen rsc.orgresearchgate.netscispace.com

Advanced Remediation Technologies for Acid Red 119 Contaminants

Adsorption Processes

Adsorption is a surface phenomenon where molecules of a substance (adsorbate), such as Acid Red 119, accumulate on the surface of a solid material (adsorbent). This technology is favored for its operational simplicity, high efficiency, and the potential for using low-cost and renewable materials. Research has focused on developing and characterizing novel adsorbents with high capacities for this compound, as well as understanding the underlying mechanisms of the adsorption process.

Development and Characterization of Novel Adsorbent Materials

The effectiveness of adsorption heavily relies on the properties of the adsorbent material. Key characteristics include a high specific surface area, appropriate pore size distribution, and favorable surface chemistry that promotes interaction with the dye molecules. Scientists have explored a diverse range of materials, from sophisticated synthetic carbons to readily available biological wastes, to serve as effective adsorbents for this compound.

Carbonaceous materials are among the most widely used adsorbents due to their extensive surface area and porous structures.

Mesoporous Carbon: A notable example is a grass-like structured mesoporous carbon synthesized via a soft-template method. This material, created from phloroglucinol and formaldehyde with Pluronic F127 as a template, exhibits a uniform mesoporous structure with a pore size of 8.863 nm. researchgate.netresearchgate.netui.ac.id Characterization through Scanning Electron Microscopy (SEM) revealed a unique grass-like surface morphology. researchgate.netui.ac.id This synthesized carbon demonstrated a remarkable adsorption capacity of 217.74 mg/g for this compound, which is 1.53 times greater than that of commercial activated carbon. researchgate.netresearchgate.netui.ac.id

Activated Carbon: Activated carbon (AC) derived from various precursors is a standard adsorbent. For instance, AC prepared from acrylic fibrous waste has been successfully used to remove acid dyes. confer.cz Its performance is influenced by preparation conditions, with higher activation temperatures leading to greater surface area. confer.cz In a comparative study, the adsorption capacity of commercial activated carbon for this compound was found to be lower than that of a specially synthesized mesoporous carbon, highlighting the impact of pore characteristics on adsorption efficiency. researchgate.netui.ac.id While the commercial AC had a larger total surface area (519 m²/g vs. 447 m²/g), its microporous nature (1.907 nm pores) was less effective for the large this compound molecule compared to the mesoporosity (8.863 nm) of the synthesized carbon.

Biochar: Biochar, produced from the pyrolysis of biomass, is a cost-effective and sustainable carbon-based adsorbent. researchgate.netmdpi.com Materials like sewage sludge and woodchips can be converted into magnetic biochar nanocomposites. nih.gov These materials have shown high efficiency in removing other dyes and heavy metals, suggesting their potential for this compound remediation. nih.gov For example, biochar from the macroalgae Kappaphycus alvarezii has proven effective for removing another acid dye, Acid Red 88, indicating its potential applicability for similar molecules like this compound. gnest.org

Table 1: Performance of Carbon-Based Adsorbents for this compound Removal

AdsorbentAdsorption Capacity (mg/g)Optimal pHContact TimeKey FindingsReference
Grass-Like Mesoporous Carbon217.744-560 min1.53 times higher capacity than commercial AC due to mesoporous structure. researchgate.netresearchgate.netui.ac.id
Commercial Activated Carbon~142.3--Lower capacity attributed to microporosity, hindering adsorption of large dye molecules. researchgate.netui.ac.id
Activated Carbon (from acrylic waste)-<5.9150 minRemoval efficiency increased with adsorbent dosage and decreased with higher pH. confer.cz

The use of waste materials as adsorbents aligns with the principles of a circular economy, offering a low-cost and environmentally friendly solution for wastewater treatment.

Sewage Sludge: Mixtures of dried sewage sludge (DSS) and sewage sludge ash (SSA) have been investigated as a novel, low-cost adsorbent for this compound. researchgate.net Research demonstrated that an optimal mixture could achieve over 95% removal efficiency. The optimal conditions were identified as a 60-minute contact time, a 40 wt% DSS content in the mixture, an initial pH of 6, and an initial dye concentration of 200 mg/L. researchgate.net

Agricultural Waste: Various forms of agricultural waste have been repurposed for dye removal. Nutraceutical Industrial Coriander Seed Spent (NICSS) and Cumin Seed Spent (NICUS) have been identified as innovative, eco-friendly adsorbents for this compound. ui.ac.id These materials are readily available, cheap, and require minimal processing. Similarly, Parthenium hysterophorus, an invasive plant species, has been used to adsorb other acid dyes, indicating its potential for this compound. researchgate.net

Table 2: Performance of Bio-Derived and Waste-Based Adsorbents for this compound Removal

AdsorbentRemoval Efficiency (%)Optimal pHContact TimeAdsorbent DoseReference
Dried Sewage Sludge (DSS) & Sewage Sludge Ash (SSA) Mixture>95%660 min5 g/L researchgate.net
Nutraceutical Industrial Coriander Seed Spent (NICSS)Up to 95.8% (for AR 119)1.4173 min6.0 g/L ui.ac.id
Nutraceutical Industrial Cumin Seed Spent (NICUS)(Data for AR119 specifically mentioned as a target)--- ui.ac.id

Inorganic materials and their composites offer high stability and can be tailored for specific adsorption applications.

Waterworks Sludge: Sludge from water treatment plants, specifically ferric chloride sludge (FCS) and polyaluminium chloride sludge (PACS), has been used as a coagulant to remove this compound. mdpi.com FCS was found to be more effective, requiring a much lower dosage (150 mg/L) compared to PACS (5.5 g/L) for maximum dye removal. mdpi.com The amount of dye removed per unit mass of coagulant was significantly higher for FCS (0.96 mg/mg) than for PACS (0.029 mg/mg). mdpi.com

Clays: Natural clays and their modified forms are recognized for their adsorption capabilities. nih.govresearchgate.net Red clay, which is primarily composed of hydrated aluminosilicates like illite and kaolinite, can be thermally or thermo-chemically modified to enhance its adsorption properties for dyes. chalcogen.rofrontiersin.org While direct studies on this compound are limited, the successful removal of other anionic dyes using modified clays suggests their potential. nih.gov For example, raw kaolinite and montmorillonite have been used to adsorb Acid Red 183. researchgate.net

Zeolite Composites: Zeolites, which are crystalline aluminosilicates, can be combined with other materials to create effective adsorbents. mdpi.comacs.orgnih.gov A zeolite/chitosan hydrogel was developed and showed high efficiency in removing Acid Red 88, a similar azo dye. mdpi.com This suggests that such composites could be highly effective for this compound, leveraging the porous structure of zeolite and the functional groups of chitosan.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high porosity and tunable structures. rsc.orgmdpi.comrsc.org They are considered promising adsorbents for various dyes. researchgate.netrsc.org Composites such as a polyacrylonitrile/MIL101(Fe)-NH2 nanofiber membrane have been fabricated for the removal of acidic organic dyes. mdpi.com The integration of MOFs into such composite structures enhances the number of active adsorption sites. mdpi.com

The integration of nanomaterials into adsorbents can dramatically increase surface area and introduce unique reactive properties, leading to enhanced removal efficiency.

Metal Nanoparticles: Zero-valent nanoparticles of metals like zinc (nZVZ) and copper (CuNPs) have been synthesized and used for the removal of acid dyes. researchgate.net These nanoparticles can achieve rapid and high removal efficiencies within minutes. researchgate.net

Perovskite-Oxide Nanoparticles: LaFeO3 nanoparticles have been specifically studied for the removal of an "Acid red dye," with research focusing on the kinetic and isotherm aspects of the adsorption process. researchgate.net

Ferrite Nanoparticles: Magnetic copper ferrite (CuFe2O4) nanoparticles have demonstrated very high sorptive capacities for Acid Red 88 (452.49 mg/g), a structurally similar dye. nih.gov The magnetic nature of these particles also allows for easy separation from the water after treatment. nih.gov

Graphene-Based Adsorbents: Graphene and its derivatives are attractive for adsorption due to their exceptionally high specific surface areas and strong π-π interaction capabilities. researchgate.netnih.gov While direct application on this compound is not widely reported, cellulose-derived graphene-like carbon has shown high adsorption capacities for other anionic dyes like Congo Red (220.7 mg/g), indicating its potential. researchgate.net

Mechanistic Studies of Adsorption Phenomena

Understanding the mechanisms governing the adsorption of this compound is crucial for optimizing removal processes and designing more efficient adsorbents. These studies typically involve analyzing adsorption kinetics and equilibrium isotherms.

Adsorption Kinetics: Kinetic models describe the rate at which the dye is removed from the solution. The pseudo-second-order kinetic model has been frequently found to best describe the adsorption of acid dyes, including this compound, onto various adsorbents like perovskite-oxide nanoparticles and copper ferrite nanoparticles. researchgate.netresearchgate.netnih.gov This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecule.

Adsorption Isotherms: Isotherm models describe how the dye molecules distribute between the liquid phase and the solid adsorbent surface at equilibrium.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. This model has been successfully applied to the adsorption of acid dyes onto materials like copper ferrite nanoparticles and calcined alunite. nih.govnih.gov

The Freundlich isotherm describes multilayer adsorption onto a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. The adsorption of this compound onto grass-like mesoporous carbon was well-described by the Freundlich model. ui.ac.id

Role of Electrostatic Interactions: The pH of the solution plays a critical role in the adsorption of this compound, indicating the importance of electrostatic interactions. rsc.orgibm.comlu.se this compound is an anionic dye with sulfonate groups (-SO3⁻). At low pH, the surface of many adsorbents (like mesoporous carbon) becomes protonated (positively charged), leading to strong electrostatic attraction with the negatively charged dye anions. ui.ac.id As the pH increases, the adsorbent surface becomes more negatively charged, causing electrostatic repulsion and a decrease in adsorption efficiency. ui.ac.idconfer.cz

Table 3: Mechanistic Models for Acid Dye Adsorption

AdsorbentAdsorbateBest Fit Kinetic ModelBest Fit Isotherm ModelKey Mechanistic InsightReference
Grass-Like Mesoporous CarbonThis compound-FreundlichAdsorption occurs on a heterogeneous surface; optimal under acidic conditions due to electrostatic attraction. ui.ac.id
Dried Sewage Sludge & AshThis compound--Positively charged surface at low pH provides favorable electrostatic conditions for anionic dye adsorption. researchgate.net
Copper Ferrite NanoparticlesAcid Red 88Pseudo-second-orderLangmuirSuggests chemisorption and monolayer coverage. nih.gov
Calcined-AluniteAcid Red 57Pseudo-second-orderLangmuirIndicates chemisorption is the rate-limiting step. nih.gov
Zero-Valent Zinc NanoparticlesAcid Red dyePseudo-second-order-Confirms chemisorption as the dominant mechanism. researchgate.net

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). mdpi.com These radicals are highly reactive and non-selective, allowing them to degrade a wide range of recalcitrant organic compounds, including azo dyes like this compound.

Heterogeneous photocatalysis is an AOP that utilizes a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which, upon irradiation with light of sufficient energy, generates electron-hole pairs. doi.org These charge carriers react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which then degrade the dye molecules.

Studies on the degradation of this compound (Acid Maroon V) have shown that biological and chemical oxidation processes can be effective. The biodecolorization of this compound by a bacterial consortium was found to follow first-order kinetics, with a reaction rate constant (k1) of 0.328 h⁻¹. nih.gov The process was significantly enhanced by the presence of a redox mediator, achieving 96.33% decolorization within 8 hours. nih.gov

While specific heterogeneous photocatalysis studies on this compound are not extensively detailed in the provided search context, research on structurally similar acid dyes provides valuable insights. For example, the photocatalytic degradation of Acid Red 73 using a Fe₃O₄@TiO₂ composite photocatalyst achieved a degradation rate of 93.56% in 24 minutes. mdpi.com The degradation of other dyes like Acid Red 88 and Acid Blue 113 has also been successfully optimized using a UV-C/TiO₂ suspension system, with removal efficiencies reaching over 98%. mdpi.com These studies highlight the importance of parameters such as catalyst loading, pH, and initial dye concentration in process efficiency. researchgate.netnih.gov

Table 5: Degradation Studies of this compound and Similar Dyes

DyeTreatment ProcessCatalyst/SystemKey FindingsReference
This compoundBiodecolorizationBacterial Consortium EDPA96.33% decolorization in 8 hours; first-order kinetics (k1 = 0.328 h⁻¹). nih.gov
Acid Red 73Heterogeneous PhotocatalysisFe₃O₄@TiO₂93.56% degradation in 24 minutes. mdpi.com
Acid Red 88Heterogeneous PhotocatalysisUV-C/TiO₂99.6% removal efficiency under optimal conditions. mdpi.com
Acid Red 4Heterogeneous PhotocatalysisTiO₂ MembraneDecomposition ratio increased with catalyst loading and light intensity. nih.gov

Fenton and Photo-Fenton Reaction Systems

The Fenton process is a homogeneous catalytic oxidation system that uses ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The core reaction is:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

While specific studies on the Fenton degradation of this compound are scarce, the removal of this dye has been achieved using iron-based coagulation, which involves related iron chemistry. In one study, ferric chloride (FeCl₃) sludge, a waste product from water treatment plants, was used as a coagulant to remove this compound. sci-hub.se The process was optimized using response surface methodology, achieving high removal efficiency under acidic conditions. sci-hub.se This indicates the strong interaction between iron species and the this compound molecule, suggesting its susceptibility to iron-based AOPs like the Fenton process.

Table 2: Research Findings on Iron-Based Treatment for this compound
Treatment MethodReagentOptimal ConditionsRemoval EfficiencySource
CoagulationFerric Chloride SludgepH: 3.5, Coagulant: 236.68 mg, Initial Dye: 65.91 mg/L96.53% sci-hub.se
CoagulationPolyaluminum Chloride SludgepH: 3.8, Initial Dye: 140 mg/L95.25% idsi.md

Electrochemical Oxidation Approaches

Electrochemical oxidation is an AOP where pollutants are destroyed by direct or indirect oxidation at the surface of an anode. The efficiency of this process is highly dependent on the anode material. Boron-doped diamond (BDD) electrodes have emerged as a superior anode material due to their wide potential window, chemical inertness, and high efficiency in generating hydroxyl radicals from water electrolysis. dntb.gov.ua

The oxidation on a BDD anode is primarily an indirect process mediated by the electrogenerated •OH radicals, which leads to the complete mineralization of even highly refractory organic compounds. While specific studies on this compound are not detailed in the provided results, the effectiveness of BDD anodes has been demonstrated for other azo dyes. For example, the electrochemical oxidation of Acid Black 210 has been investigated using BDD electrodes, highlighting the potential of this technology. dntb.gov.uaresearchgate.net Similarly, Ti/RuO₂ anodes have been used for the electro-oxidation of real textile wastewater, achieving 97.25% COD removal and 80.0% color removal under optimized conditions. researchgate.net

Ozonation and Combined Ozonation Processes

Ozone (O₃) is a powerful oxidizing agent (oxidation potential of 2.07 V) that can degrade organic pollutants through two pathways: direct reaction with the pollutant molecule or indirect reaction via the decomposition of ozone in water to form hydroxyl radicals. researchgate.net Ozonation is particularly effective for decolorizing textile effluents because ozone readily attacks the chromophoric groups of dyes. icrc.ac.ir

Combining ozonation with other processes can enhance its efficiency. Catalytic ozonation involves using a catalyst (e.g., metal oxides) to promote the generation of hydroxyl radicals from ozone, leading to faster degradation rates. Studies on other azo dyes, such as Remazol Black B, have shown that ozonation can achieve color removal as high as 96%. icrc.ac.ir Combining ozonation with a subsequent biological treatment was also found to be effective in reducing the toxicity of the resulting effluent. icrc.ac.irresearchgate.net A study comparing coagulation, Fenton, and ozonation processes for treating textile wastewater found that an ozonation-based process could achieve high removal efficiencies for both color and COD. researchgate.net

Ultrasonic and Hybrid AOPs

Sonolysis, the application of ultrasound (typically >20 kHz) to a liquid, can induce the formation, growth, and collapse of microscopic bubbles, a phenomenon known as acoustic cavitation. The implosion of these bubbles creates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of pollutants and the sonochemical dissociation of water molecules into H• and •OH radicals. researchgate.net

Sonolysis alone is often slow, but its efficiency can be dramatically increased by combining it with other AOPs, creating hybrid systems.

Sonocatalysis: Involves adding a semiconductor catalyst (e.g., TiO₂, ZnO) to the solution during sonication. The ultrasonic waves can enhance the catalytic activity by de-agglomerating catalyst particles, increasing the surface area, and promoting mass transfer of pollutants to the catalyst surface. Studies on the sonocatalytic degradation of azo dyes like Acid Red B and Rhodamine B using nano-sized ZnO have shown significantly higher degradation rates compared to sonolysis or catalysis alone. acs.org

Sono-photocatalysis: This hybrid method combines ultrasound with photocatalysis. The ultrasonic irradiation enhances the photocatalytic degradation by cleaning the catalyst surface and increasing the production of reactive radicals. researchgate.net For Acid Orange 52, a combined photocatalysis and sonication process was able to completely decompose the dye in 240 minutes and reduce the total organic carbon by 87%, demonstrating a strong synergistic effect. researchgate.net

Table 3: Research Findings on Ultrasonic and Hybrid AOPs for Azo Dyes
MethodCatalystTarget DyeKey FindingSource
SonocatalysisAu/TiO₂Orange II, Acid Red GAccelerated discoloration and TOC removal compared to bare TiO₂. acs.org
SonocatalysisNano-ZnOAcid Red BDegradation rate was higher than with sonolysis alone; followed pseudo-first-order kinetics. acs.org
Photocatalysis + SonicationNot specifiedAcid Orange 52Synergistic effect observed; 87% TOC reduction in 480 min compared to 13% with sonolysis alone. researchgate.net
SonocatalysisFe⁰/PANICongo Red98% removal within 30 minutes under optimal conditions.

Degradation Pathway Elucidation and Intermediate Product Profiling

Understanding the degradation pathway of this compound is fundamental to developing effective remediation strategies. The breakdown of this disazo dye typically initiates with the cleavage of the azo bonds (–N=N–), which are responsible for its color. This initial step, known as decolorization, does not signify complete mineralization. The subsequent degradation of the resulting aromatic amines is crucial for detoxification.

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to track the disappearance of the parent dye and identify the intermediate products.

In the biodegradation of this compound by bacterial strains like Bacillus thuringiensis, the initial step is the reductive cleavage of the two azo bonds. This asymmetrical cleavage is hypothesized to yield several primary aromatic amines. Based on the structure of this compound, the expected initial intermediates would include 3-aminobenzenesulfonic acid and a substituted naphthalene (B1677914) compound. Further enzymatic actions would lead to the breakdown of these aromatic intermediates.

Studies on similar azo dyes using GC-MS analysis have identified common intermediate products resulting from the cleavage and subsequent transformation of the aromatic rings. researchgate.net These can include smaller aromatic compounds like phenols and anilines, which are then further degraded into aliphatic organic acids such as acetic acid, formic acid, and succinic acid, before eventual mineralization to CO₂, H₂O, and inorganic ions. jabsonline.org For instance, the degradation of Acid Blue 113 resulted in metabolites like sodium-4-aminobenzene sulfonate and sodium-5-amino-8-anilino naphthalene 1-sulfonate. jmb.or.kr While a detailed pathway with identified metabolites for this compound is not extensively documented, the degradation is confirmed through the disappearance of its characteristic peaks in HPLC analysis and the appearance of new peaks corresponding to metabolites. thaiscience.info

Bioremediation Approaches

Bioremediation offers an eco-friendly and cost-effective alternative to chemical and physical methods for treating this compound contamination. This approach utilizes the metabolic capabilities of microorganisms to decolorize and degrade the dye.

Microbial Degradation by Isolated Bacterial Strains

Several bacterial strains have been identified for their ability to decolorize and degrade this compound. A notable example is Bacillus thuringiensis, isolated from dye-contaminated soil. researchgate.netnih.gov This strain has demonstrated remarkable efficiency in degrading AR 119 under a range of challenging conditions.

Research has shown that Bacillus thuringiensis can achieve over 99% degradation of this compound at concentrations up to 1000 ppm. thaiscience.infonih.gov The degradation rate is significantly influenced by environmental parameters. Optimal degradation by B. thuringiensis SRDD was observed under static (anaerobic or microaerophilic) conditions, which is characteristic for the initial reductive cleavage of azo bonds. thaiscience.info The process is also influenced by pH, temperature, and the presence of co-substrates.

Table 1: Optimized Conditions for this compound Degradation by Bacillus thuringiensis SRDD

Parameter Optimal Value Degradation Efficiency Reference
pH 7.0 >90% thaiscience.info
Temperature 35±2°C >90% thaiscience.info
Condition Static 88.26% thaiscience.info

Enzymatic Decolorization and Biotransformation Pathways

The microbial degradation of this compound is primarily an enzymatic process. The key enzymes involved are azoreductases and, in subsequent aerobic stages, laccases and peroxidases.

Azoreductases: These enzymes are primarily responsible for the initial decolorization step. They catalyze the reductive cleavage of the azo linkages, typically under anaerobic or microaerophilic conditions, using reducing equivalents like NADH or NADPH. researchinventy.com The activity of azoreductase leads to the formation of colorless, but potentially hazardous, aromatic amines.

Laccases and Peroxidases: Following the initial reductive cleavage, these oxidative enzymes play a role in the degradation of the resulting aromatic amines. Laccases are multi-copper oxidases that can oxidize a wide range of phenolic compounds and aromatic amines, initiating ring cleavage and detoxification. worlddyevariety.comnih.gov This oxidative degradation is crucial for the complete mineralization of the dye molecule. Studies on other azo dyes have confirmed the induction of laccase and azoreductase activity during the decolorization process, suggesting a synergistic role in biodegradation. jmb.or.kr

The biotransformation pathway, therefore, is often a two-stage process: an initial anaerobic reductive phase for decolorization, followed by an aerobic oxidative phase for the degradation of the aromatic intermediates.

Bioreactor Design and Performance Optimization

For practical application, bioreactors are designed to optimize the conditions for microbial degradation of this compound. Sequencing Batch Reactors (SBRs) are particularly effective as they allow for the creation of different environmental conditions (anaerobic, anoxic, aerobic) within a single tank, corresponding to the different stages of dye degradation. nih.gov

An SBR treating azo dye wastewater can be operated with an initial anaerobic phase to promote the reductive cleavage of the azo bond by azoreductases. This is followed by an aerobic phase where air is introduced to facilitate the oxidative degradation of the aromatic amines by enzymes like laccases. nih.govtandfonline.com

The performance of a bioreactor for this compound removal depends on several factors:

Hydraulic Retention Time (HRT): The time the wastewater spends in the reactor.

Sludge Retention Time (SRT): The average time the microbial biomass is kept in the reactor.

Organic Loading Rate: The amount of dye and co-substrate fed to the reactor per unit volume per day.

pH and Temperature: Must be maintained at optimal levels for microbial activity.

Dissolved Oxygen (DO): Critically controlled to create anaerobic and aerobic phases.

Studies on SBRs treating similar azo dyes like Acid Red 18 have shown high decolorization (up to 98%) and COD removal (over 80%) under anaerobic conditions. researchgate.net

Identification and Characterization of Biodegradation Metabolites

The identification of metabolites formed during the biodegradation of this compound is essential to assess the detoxification process. While the parent dye may be colored and aesthetically displeasing, the intermediate aromatic amines can be more toxic.

Analytical techniques are used to separate and identify these compounds from the treated effluent.

High-Performance Liquid Chromatography (HPLC): Used to separate the different compounds in the mixture. In the degradation of this compound by B. thuringiensis, HPLC analysis showed the disappearance of the parent dye peaks at retention times of 2.849, 3.594, and 5.900 minutes, and the appearance of new peaks corresponding to metabolites. thaiscience.info

Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecules, confirming the breakdown of the azo bond and changes in the aromatic structure.

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying the specific chemical structures of volatile and semi-volatile metabolites by providing their mass-to-charge ratio and fragmentation patterns. researchgate.net

Although specific GC-MS data for this compound metabolites is limited in published literature, analysis of other azo dyes has revealed the formation of compounds such as substituted anilines and phenols, which are subsequently broken down into smaller aliphatic acids. jabsonline.org

Coagulation and Flocculation Techniques

Coagulation and flocculation are effective physicochemical treatment methods for removing dyes like this compound from wastewater. These processes involve the destabilization of colloidal particles and the formation of larger aggregates (flocs) that can be easily removed by sedimentation or filtration.

Commonly used coagulants for this compound removal include:

Polyaluminum Chloride (PAC): An inorganic polymer coagulant that is effective over a broad pH range. Studies have shown that PAC can achieve a dye removal efficiency of over 95% for this compound.

Waterworks Sludge: Sludge from water treatment plants, particularly those using ferric chloride (Ferric Chloride Sludge - FCS) or PAC (Polyaluminum Chloride Sludge - PACS), can be repurposed as a low-cost coagulant.

The effectiveness of coagulation is highly dependent on pH, coagulant dosage, and initial dye concentration. For this compound, the removal efficiency increases with decreasing initial pH, with optimal results typically observed in acidic conditions (pH 3.4-3.8). researchgate.net This is because at lower pH, the dye molecule is anionic, and the positively charged hydrolyzed aluminum species from the coagulant can effectively neutralize the charge, leading to precipitation.

Table 2: Coagulation-Flocculation Performance for this compound Removal

Coagulant Optimal pH Optimal Dosage Removal Efficiency Reference
Polyaluminum Chloride (PAC) 3.8 57 mg/L 95.25% researchgate.net

The mechanism of removal involves both charge neutralization and sweep flocculation, where the dye molecules are entrapped within the precipitating metal hydroxide (B78521) flocs. researchgate.net

Application of Inorganic Coagulants and Polymeric Flocculants

The removal of this compound (AR119) from aqueous solutions has been successfully demonstrated using conventional inorganic coagulants and, more economically, waterworks sludge. cdnsciencepub.com Studies have compared the performance of standard coagulants like Polyaluminium Chloride (PAC) with that of sludge derived from water treatment plants that use these same chemicals. nih.govresearchgate.net

Two primary types of waterworks sludge have been investigated for AR119 remediation: ferric chloride sludge (FCS) and polyaluminium chloride sludge (PACS). nih.goviwaponline.com In a comparative study, FCS was found to be more effective than PACS for AR119 removal. nih.goviwaponline.com The maximum amount of dye removed per unit mass of coagulant was significantly higher for FCS (0.96 mg dye/mg sludge) compared to PACS (0.029 mg dye/mg sludge). nih.goviwaponline.com Furthermore, the dosage required to achieve maximum dye removal was substantially lower for FCS (150 mg/L) than for PACS (5.5 g/L). nih.goviwaponline.com

When comparing pure Polyaluminium Chloride (PAC) with the sludge derived from its use (PACS), research showed that a much smaller quantity of PAC was needed to achieve a high removal rate. nih.gov For a specific dye concentration, optimal removal required only 57 mg/L of PAC, whereas 4.55 g/L of PACS was needed. nih.gov Despite the higher dosage requirement, the reuse of waterworks sludge like PACS and FCS is considered an advantageous approach, offering significant economic savings by repurposing a waste product as a valuable treatment material. nih.govresearchgate.net

Table 1: Comparative Efficiency of Different Coagulants for this compound Removal

CoagulantSource/TypeRequired Dosage for Maximum RemovalMaximum Dye Adsorption (Q)Reference
Ferric Chloride Sludge (FCS)Waterworks Sludge150 mg/L0.96 mg/mg nih.gov, iwaponline.com
Polyaluminium Chloride Sludge (PACS)Waterworks Sludge5.5 g/L (5500 mg/L)0.029 mg/mg nih.gov, iwaponline.com
Polyaluminium Chloride (PAC)Commercial Coagulant57 mg/LNot Reported nih.gov

Mechanisms of Coagulation-Flocculation in Dye Removal

The removal of this compound, an anionic dye, through coagulation-flocculation is governed by two primary mechanisms: charge neutralization and sweep flocculation. nih.goviwaponline.com

Charge Neutralization: This mechanism is particularly dominant at acidic pH levels. ijstm.com this compound is anionic, meaning it carries a negative charge in solution. Coagulants like PAC and those present in FCS and PACS introduce positively charged hydrolysis products (e.g., various aluminum or iron hydroxo complexes). mdpi.com These positive species neutralize the negative charge of the dye molecules, reducing the electrostatic repulsion between them and allowing them to aggregate. researchgate.net Research consistently shows that dye removal efficiency for AR119 is strongly pH-dependent, increasing significantly as the pH decreases into the acidic range (pH 3-4). tums.ac.irnih.gov

Sweep Flocculation: In this mechanism, the coagulant is added in a quantity sufficient to exceed the solubility limit of metal hydroxides. researchgate.net This results in the formation of a voluminous, gelatinous precipitate of aluminum hydroxide or ferric hydroxide. mdpi.com The dye molecules are then physically enmeshed and swept out of the solution as these precipitates settle. researchgate.netresearchgate.net This mechanism is believed to contribute to the high removal rates observed, especially at higher coagulant dosages where no re-stabilization of particles occurs. researchgate.netnih.gov

Both charge neutralization and sweep flocculation appear to be involved in the removal of AR119 using both ferric and aluminum-based coagulants. nih.govnih.gov The predominant mechanism depends on operational conditions, primarily pH and coagulant dosage. ijstm.com

Process Optimization and Efficiency Assessment

To maximize the efficiency of the coagulation-flocculation process for AR119 removal and to understand the interplay between key variables, researchers have employed statistical techniques like Response Surface Methodology (RSM). ijstm.comnih.gov This approach allows for the optimization of multiple operating parameters simultaneously, including initial pH, coagulant dosage, and initial dye concentration. nih.govnih.gov

Studies utilizing RSM have successfully identified the optimal conditions for removing AR119 with various coagulants, consistently achieving removal efficiencies well above 90%. nih.govnih.gov

For Ferric Chloride Sludge (FCS) , the optimal conditions were determined to be an initial pH of 3.5, a coagulant dosage of 236.68 mg/L, and an initial dye concentration of 65.91 mg/L. Under these conditions, a dye removal efficiency of 96.53% was achieved. researchgate.netnih.gov

For Polyaluminium Chloride Sludge (PACS) , the optimized parameters were an initial pH of 3.42, a dosage of 4.55 g/L, and an initial dye concentration of 140 mg/L, resulting in a removal efficiency of 94.1%. nih.govresearchgate.net

For commercial Polyaluminium Chloride (PAC) , the optimal conditions were found to be a pH of 3.8, a dosage of 57 mg/L, and an initial dye concentration of 140 mg/L, which yielded a removal efficiency of 95.25%. nih.govresearchgate.net

These optimization studies confirm that initial pH is a critical parameter, with the highest efficiencies for the anionic AR119 dye occurring in acidic conditions. tums.ac.ir The assessment of efficiency is typically conducted through spectrophotometric analysis of the treated solution to determine the remaining dye concentration. nih.gov The high correlation coefficients (R²) from the RSM models in these studies indicate their strong predictive capability for process performance. mdpi.com

Table 2: Optimized Process Parameters for this compound Removal using RSM

CoagulantOptimal Initial pHOptimal Coagulant DosageOptimal Initial Dye ConcentrationAchieved Removal Efficiency (%)Reference
Ferric Chloride Sludge (FCS)3.5236.68 mg/L65.91 mg/L96.53% nih.gov
Polyaluminium Chloride Sludge (PACS)3.424.55 g/L140 mg/L94.1% nih.gov
Polyaluminium Chloride (PAC)3.857 mg/L140 mg/L95.25% nih.gov

Advanced Analytical Characterization in Acid Red 119 Research

Spectroscopic Analysis for Reaction Monitoring and Structural Insights

Spectroscopic methods are indispensable for elucidating the molecular structure of Acid Red 119 and for real-time monitoring of chemical reactions involving this dye. By interacting with electromagnetic radiation, molecules provide a unique fingerprint that can be used for identification and quantification.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the analysis of this compound, primarily due to the dye's strong absorption of light in the visible and ultraviolet regions. This characteristic arises from the presence of chromophores, specifically the azo (-N=N-) bonds and aromatic rings within its structure. researchgate.net

Reaction Monitoring: The progress of reactions involving this compound, such as its synthesis or degradation, can be effectively monitored by tracking the changes in the UV-Vis absorption spectrum. For instance, during degradation studies, the decrease in the intensity of the main absorption peak, which is often found around 520 nm, indicates the breakdown of the dye's chromophoric structure. researchgate.net This method allows for the calculation of degradation efficiency and reaction kinetics. researchgate.netmdpi.com The appearance of new peaks can also suggest the formation of intermediate products. researchgate.net

Quantitative Analysis: UV-Vis spectrophotometry is a standard method for quantifying this compound in aqueous solutions. By creating a calibration curve with solutions of known concentrations, the concentration of an unknown sample can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax).

Key UV-Vis Spectral Data for Azo Dyes:

FeatureWavelength RangeDescription
π-π* transitions250-350 nmAssociated with the aromatic rings in the dye molecule. researchgate.net
n-π* transitions450-550 nmCharacteristic of the azo linkage and responsible for the red color. researchgate.net
λmax of this compound~520 nmThe wavelength of maximum absorbance, commonly used for quantification.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule. bas.bg This non-destructive technique provides a detailed "fingerprint" of the compound, which is invaluable for structural confirmation and for studying changes in chemical bonding during reactions. bas.bgscienceworldjournal.org

Structural Insights: The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its various functional groups. The presence of the azo group (N=N), sulfonic acid groups (S=O), and aromatic rings (C=C) can be confirmed by their specific vibrational frequencies. scienceworldjournal.orgresearchgate.net For instance, the N=N stretching vibration, a key indicator of azo dyes, typically appears in the range of 1400-1500 cm⁻¹. scienceworldjournal.orgsci-hub.se

Monitoring Chemical Transformations: FTIR analysis is instrumental in observing the transformation of this compound during processes like adsorption or degradation. researchgate.netresearchgate.net Changes in the intensity or position of specific peaks can indicate the involvement of certain functional groups in the reaction. For example, a decrease in the intensity of the azo bond peak can confirm its cleavage during degradation. researchgate.net

Characteristic FTIR Absorption Bands for this compound and Related Azo Dyes:

Functional GroupWavenumber (cm⁻¹)Vibration Type
N-H~3504Stretching
C-H (aromatic)~2993Stretching
N=N (azo)1400-1500Stretching
C=C (aromatic)1500-1600Stretching
S=O (sulfonic acid)1000-1400Stretching
C-N1200-1350Stretching

Data compiled from various sources studying similar azo dyes. bas.bgscienceworldjournal.orgresearchgate.netsci-hub.se

Raman spectroscopy offers a complementary vibrational spectroscopy technique to FTIR. It is particularly useful for analyzing samples in aqueous solutions and for identifying specific molecular structures. sci-hub.se

Structural Elucidation: Raman spectra of azo dyes like this compound provide detailed information about the molecular backbone and substituent groups. sci-hub.se Specific Raman shifts can be assigned to vibrations of the azo bond, aromatic rings, and other functional groups, aiding in the precise identification of the dye. epa.gov For instance, studies on similar acid red dyes have identified strong bands corresponding to phenyl-N and N=N stretching vibrations. sci-hub.se

Application in Complex Matrices: Raman spectroscopy can be advantageous for analyzing this compound in complex mixtures, such as in textile fibers or works of art, often with minimal sample preparation. sci-hub.se Surface-enhanced Raman spectroscopy (SERS) can be employed to enhance the signal of the dye, allowing for detection at very low concentrations. sci-hub.se

Key Raman Bands for Structurally Similar Acid Red Dyes:

Raman Shift (cm⁻¹)Assignment
~1595Aromatic quadrant stretch
~1490Azo-benzene ring vibration
~1408N=N stretch
~1281Phenyl-N vibration

Data based on studies of similar naphthol-based azo dyes. sci-hub.se

Chromatographic Separation and Identification Methods

Chromatographic techniques are essential for separating this compound from impurities and other components in a mixture, as well as for its identification and quantification. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for the analysis of azo dyes, including this compound. researchgate.net It offers high resolution, sensitivity, and reproducibility for both qualitative and quantitative analysis. oup.comnih.gov

Separation and Quantification: Reversed-phase HPLC with a C18 column is the most common mode of separation for azo dyes. researchgate.net A gradient elution using a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (like acetonitrile) is typically employed to separate the dye from its impurities or degradation products. oup.comnajah.edu Detection is often performed using a UV-Vis or a diode-array detector (DAD), which can monitor multiple wavelengths simultaneously, providing both a chromatogram and a UV-Vis spectrum for each separated peak. oup.comnih.gov This allows for the accurate quantification of this compound, even in complex matrices like wastewater.

Method Development and Validation: Developing a robust HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve the best separation. oup.comnajah.edu Method validation ensures the reliability of the results by assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Typical HPLC Parameters for Azo Dye Analysis:

ParameterTypical Value/Condition
ColumnReversed-phase C18
Mobile PhaseAcetonitrile/Water or Methanol/Water with buffer
DetectionUV-Vis or Diode Array Detector (DAD)
Flow Rate0.5 - 1.5 mL/min
Injection Volume10 - 100 µL

These are general parameters and may vary depending on the specific application. oup.comnih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative analysis of this compound. researchgate.net It is particularly useful for monitoring the progress of a reaction, checking the purity of a sample, and identifying compounds by comparing their retention factors (Rf values) with standards. tcichemicals.com

Identification and Separation: In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica gel), and a solvent system (mobile phase) is allowed to move up the plate by capillary action. researchgate.net The components of the sample separate based on their differential affinity for the stationary and mobile phases. researchgate.net The separated spots can be visualized under UV light or by using a staining reagent. tcichemicals.comillinois.edu

Rf Value Determination: The retention factor (Rf) is a key parameter in TLC, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Under specific conditions (stationary phase, mobile phase, temperature), the Rf value is a characteristic property of a compound and can be used for its identification. researchgate.nettcichemicals.com

TLC System for Dye Analysis:

ComponentDescription
Stationary PhaseSilica gel plates are commonly used. researchgate.net
Mobile PhaseA mixture of solvents, such as propanol and aqueous ammonia, can be effective for separating acid dyes. researchgate.net
VisualizationSpots can be visualized directly if colored, or under UV light. Staining reagents can also be used for colorless compounds. illinois.edusarponggroup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for identifying and quantifying the metabolic byproducts resulting from the degradation of this compound. This method combines the potent separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry, making it ideal for tracking the transformation of the parent dye molecule into various smaller compounds. In a typical workflow, a sample from a degradation experiment (e.g., after bacterial or photocatalytic treatment) is injected into the LC system. The components of the mixture are separated based on their affinity for the stationary phase in the chromatography column. As each component elutes from the column, it is ionized and introduced into the mass spectrometer, which separates the ions based on their mass-to-charge ratio (m/z) and generates a mass spectrum.

The analysis of these mass spectra allows for the determination of the molecular weights of the degradation products. Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where specific ions are fragmented to create a characteristic pattern that aids in their definitive identification. frontiersin.orgmdpi.com Studies on azo dyes similar to this compound have utilized LC-MS to propose detailed degradation pathways. mdpi.combiorxiv.org For instance, the anaerobic degradation of Acid Red 73 was shown to proceed through the cleavage of -C-N= bonds, leading to the formation of intermediates like phenylhydrazine and hydroxynaphthalene, which were subsequently broken down into smaller carboxylic acids. biorxiv.org This approach of identifying intermediate metabolites is crucial for assessing the detoxification efficacy of a treatment process, as some breakdown products can be more hazardous than the original dye. frontiersin.org

The selection of chromatographic conditions, such as the mobile phase composition and gradient, is optimized to achieve the best separation of potential metabolites. frontiersin.org Similarly, the mass spectrometer settings, including ionization mode (e.g., electrospray ionization - ESI) and collision energy for fragmentation, are fine-tuned to maximize sensitivity and structural elucidation. frontiersin.orgresearchgate.net

Table 1: Representative Metabolites Identified in Azo Dye Degradation via LC-MS (Note: This table presents examples of metabolites identified from azo dyes structurally related to this compound, as specific metabolite data for this compound is not extensively published. The pathway often involves the cleavage of azo bonds followed by the breakdown of aromatic structures.)

MetaboliteMolecular FormulaMolecular Weight ( g/mol )Analytical Method
PhenylhydrazineC₆H₈N₂108.14LC-MS
AnilineC₆H₇N93.13LC-MS
HydroxynaphthaleneC₁₀H₈O144.17LC-MS
2-NaphthylamineC₁₀H₉N143.19LC-MS/MS
Phenylacetic acidC₈H₈O₂136.15LC-MS/MS

Microscopic and Surface Characterization Techniques

The interaction of this compound with various materials, particularly in adsorption-based remediation processes, is critically dependent on the physical and chemical properties of the material's surface. A suite of advanced analytical techniques is employed to characterize these surface properties in detail.

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology and topography of materials used in this compound research. iwaponline.com SEM analysis provides high-resolution images that reveal key features such as particle shape, surface texture, and the presence of pores, which are critical for understanding adsorption mechanisms. researchgate.netui.ac.id

In studies involving adsorbents, SEM is used to compare the material's surface before and after the adsorption of this compound. For example, research on mesoporous carbon adsorbents revealed a uniform "grass-like" structure, which provides a large surface area for dye interaction. ui.ac.idresearchgate.net Another study utilized SEM to characterize the irregular and porous surface of a composite adsorbent designed for high adsorption capacity. researchgate.net Examination of groundwater treatment waste (GWTW) via SEM showed its particle structure before and after dye adsorption, confirming the interaction of the dye with the material's surface. nih.gov These visual investigations help correlate the morphological characteristics of an adsorbent with its performance in removing this compound from aqueous solutions.

Table 2: SEM Findings for Materials Used in this compound Adsorption

MaterialKey Morphological FindingsReference
Mesoporous CarbonUniform grass-like surface structure. ui.ac.idresearchgate.net
Composite AdsorbentIrregular surface with evident pores. researchgate.net
Groundwater Treatment Waste (GWTW)Porous surface with particle sizes ranging from 40 to 90 nm. nih.gov
Sewage Sludge Ash (SSA)Varied morphology depending on modification; used to observe structural changes. tandfonline.com

The efficiency of an adsorbent is often directly related to its specific surface area and pore characteristics. The Brunauer-Emmett-Teller (BET) method is the standard technique for determining the specific surface area of a material by measuring the physical adsorption of nitrogen gas on its surface at 77 K. nih.govtandfonline.com Porosity, including pore volume and pore size distribution, is typically analyzed using methods like the Barrett-Joyner-Halenda (BJH) model. ui.ac.idnih.gov

Research has shown a strong link between these parameters and the adsorption capacity for this compound. For instance, a mesoporous carbon material with a high surface area of 447 m²/g and a homogeneous pore size of 8.863 nm demonstrated a significant adsorption capacity for the dye. ui.ac.id In another study, the BET surface area of groundwater treatment waste was found to increase from 34.76 m²/g to 43.48 m²/g after dye adsorption, which was attributed to a decrease in particle size during the mixing process. nih.gov These analyses are crucial for designing and optimizing adsorbent materials with tailored surface properties for efficient dye removal.

Table 3: Surface Area and Porosity Data for this compound Adsorbents

Adsorbent MaterialBET Surface Area (m²/g)Average Pore Size (nm)Total Pore Volume (cm³/g)Reference
Mesoporous Carbon (MC-gl)4478.863Not Specified ui.ac.id
Commercial Activated Carbon (AC)5191.907Not Specified ui.ac.id
Groundwater Treatment Waste (GWTW) - Before Adsorption34.76~65 (peak center)Not Specified nih.gov
Groundwater Treatment Waste (GWTW) - After Adsorption43.48Not SpecifiedNot Specified nih.gov
Magnetically Modified Sewage Sludge Ash (FA2.5)61.55Not SpecifiedNot Specified tandfonline.comtandfonline.com

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a critical parameter in understanding the stability of colloidal dispersions and the mechanisms of coagulation and adsorption. sci-hub.se In the context of this compound, an anionic dye, its interaction with coagulants or adsorbents is strongly influenced by the surface charge of the particles in the solution, which in turn is highly dependent on the pH of the system. tandfonline.commdpi.com

Zeta potential measurements are used to determine the surface charge of particles at different pH values. The pH at which the zeta potential is zero is known as the point of zero charge (pHpzc). mdpi.com Below the pHpzc, the surface of a material is typically positively charged, creating a favorable electrostatic attraction for anionic dyes like this compound. Conversely, above the pHpzc, the surface becomes negatively charged, leading to electrostatic repulsion. tandfonline.com For example, the zeta potential of groundwater treatment waste in a solution containing a similar anionic dye at pH 5.6 was measured to be negative (-17.7 ± 0.5 mV), indicating the nature of the surface charge under those conditions. nih.gov This data is vital for optimizing coagulation and adsorption processes by adjusting the pH to achieve the most favorable electrostatic conditions for dye removal. researchgate.net

Table 4: Zeta Potential Measurements in Dye Remediation Studies

MaterialConditionZeta Potential (mV)SignificanceReference
Groundwater Treatment Waste (GWTW)In Anionic Dye Solution (pH 5.6)-17.7 ± 0.5Indicates negative surface charge, influencing adsorption mechanism. nih.gov
BaSO₄-Dye HybridAqueous Media-21.13Confirms negative charge of the hybrid material due to sulfonic acid groups. mdpi.com
BaSO₄ (Pristine)Aqueous Media+1.11Provides a baseline charge for comparison with the dye hybrid. mdpi.com
Colloidal Particles (General)In Water-5 to -40Typical range for colloids, indicating inherent stability due to surface charge. sci-hub.se

Mutagenicity and Genotoxicity Studies

The mutagenic and genotoxic potential of this compound is a significant concern, primarily due to its nature as an azo dye capable of metabolizing into potentially harmful aromatic amines.

An MSDS for this compound states that "Mutagenicity data reported," but does not provide the specific findings. cncolorchem.com The primary mechanism of concern is the reductive cleavage of the azo bonds, which releases aromatic amines. cdnsciencepub.com Many aromatic amines are known to be mutagenic, often requiring metabolic activation to exert their effects. europa.eu The genotoxicity of azo dyes is therefore frequently evaluated under reductive conditions that simulate metabolic processes. canada.ca

Study Type Finding/Concern Source
General MutagenicityMutagenicity data for this compound has been reported, though specific results are not detailed in the available safety data sheet. cncolorchem.com
Mechanism of GenotoxicityThe genotoxic potential is linked to the release of aromatic amine metabolites following reductive cleavage of the azo bond. europa.eucdnsciencepub.comcanada.ca
Metabolite GenotoxicityThe metabolite p-Chloroaniline (PCA), which can be formed from this compound:1, is genotoxic in various systems. un.orgwho.int un.orgwho.int

Carcinogenic Potential and Aromatic Amine Formation

The carcinogenic potential of this compound is not assessed directly in most available documentation; rather, it is inferred from its capacity to release carcinogenic aromatic amines. europa.eucanada.ca This is a standard approach recommended by bodies such as the German MAK Commission, which suggests that azo colorants should be treated as if they belong to the same carcinogenic category as their resulting amines. canada.ca

The azo linkage is the most chemically labile part of the molecule and can be cleaved through metabolic processes, particularly by azoreductase enzymes found in microorganisms and mammals, including humans. cdnsciencepub.com This cleavage can release the constituent aromatic amines. europa.eucdnsciencepub.com

According to a report from the Scientific Committee on Cosmetic Products and Non-Food Products (SCCNFP), this compound:1 has the potential to form p-Chloroaniline (PCA). europa.euun.org PCA is classified as a substance with carcinogenic potential. europa.euun.org Epidemiological studies have provided evidence that certain aromatic amines are human carcinogens, causing cancers such as urinary bladder cancer in exposed workers. europa.eu Animal studies have also demonstrated the carcinogenicity of various aromatic amines. europa.eu

Compound Potential Metabolite Carcinogenic Classification of Metabolite Source
This compound:1p-Chloroaniline (PCA)Suspected carcinogen; evidence of carcinogenicity in male rats. europa.euun.org

Immunological and Allergic Response Investigations

Information specifically investigating the immunological and allergic responses to this compound is limited. However, azo dyes and their metabolites are known to be associated with hypersensitivity reactions. Some azo dyes have been shown to cause contact dermatitis in local lymph node assays. cdnsciencepub.com The breakdown products, specifically aromatic amines, can be responsible for allergic symptoms. cdnsciencepub.comresearchgate.net

Furthermore, some dyes can cause allergic skin reactions or even asthma-like symptoms upon inhalation. globalgreentag.comeuropa.eu While not specific to this compound, these findings for the broader class of azo dyes indicate a potential for immunological or allergic responses. The MSDS for this compound notes it may cause skin irritation in sensitive individuals. cncolorchem.com

Table of Chemical Compounds Mentioned

Novel Synthetic Routes for Acid Red 119 and Analogs

The conventional manufacturing process for this compound involves the diazotization of 3-aminobenzenesulfonic acid, which is then coupled with naphthalen-1-amine. This intermediate product undergoes a second diazotization and is subsequently coupled with 3-((ethyl(phenyl)amino)methyl)benzenesulfonic acid to yield the final dye molecule. worlddyevariety.com While effective for large-scale production, this method offers limited flexibility for creating structurally diverse analogs.

Modern synthetic approaches are moving towards more sophisticated and versatile methods, allowing for the introduction of various functional groups and molecular architectures. These novel routes are often inspired by methodologies developed for other functional azo dyes and can be adapted for the synthesis of this compound analogs.

One promising approach involves the incorporation of heterocyclic scaffolds into the azo dye structure. This strategy has been shown to enhance the tinctorial strength, thermal stability, and solvatochromic behavior of azo dyes. nih.gov For instance, analogs of this compound could be conceptualized by replacing the naphthalene (B1677914) or benzene (B151609) rings with heterocyclic systems such as pyrazole, thiophene, or benzothiazole. These modifications can be achieved through the diazotization of a heterocyclic amine followed by coupling with a suitable partner, or by post-synthetic modification of a pre-formed azo dye. nih.gov

Another advanced strategy is the use of oxidative coupling reactions. While the traditional method relies on diazonium salts, oxidative coupling of aromatic amines can offer an alternative route to the azo linkage (-N=N-). mdpi.com This method can sometimes provide access to symmetrically and asymmetrically substituted azo compounds that may be challenging to synthesize via conventional diazotization.

Furthermore, the synthesis of bis-azo dyes can be designed to create compounds with specific functionalities. For example, new bis-azo dyes are being synthesized with nitroso groups to improve their dyeing properties on synthetic fibers. ekb.eg This highlights a trend towards creating dyes with enhanced performance characteristics through targeted synthetic design.

Below is a table summarizing the traditional and potential novel synthetic approaches for this compound and its analogs.

Synthetic ApproachDescriptionKey Intermediates/ReagentsPotential Advantages
Traditional Diazotization and Coupling Sequential diazotization and coupling of aromatic amines and sulfonic acids. worlddyevariety.com3-Aminobenzenesulfonic acid, Naphthalen-1-amine, 3-((ethyl(phenyl)amino)methyl)benzenesulfonic acid, Sodium nitrite (B80452), Hydrochloric acidWell-established, suitable for large-scale production.
Incorporation of Heterocyclic Scaffolds Replacement of aryl moieties with heterocyclic rings to modulate properties. nih.govHeterocyclic amines (e.g., aminopyrazole, aminothiophene), Coupling componentsEnhanced thermal stability, altered spectral properties, potential for new applications.
Oxidative Coupling Direct coupling of aromatic amines to form the azo linkage, often catalyzed by metal complexes. mdpi.comAromatic amines, Oxidizing agents (e.g., air, peroxides), Catalysts (e.g., copper or palladium salts)Alternative route, potential for novel structures.
Functional Group Interconversion Post-synthetic modification of the dye structure to introduce new functionalities.Pre-synthesized this compound or analog, Reagents for specific transformations (e.g., chlorosulfonic acid for sulfonation)Allows for the derivatization of the core structure to tailor properties for specific research needs.

Functionalization and Structural Modification for Research

The functionalization and structural modification of azo dyes, including bis-azo compounds like this compound, are burgeoning areas of research. These modifications aim to impart new functionalities, transforming the dye from a simple colorant into a sophisticated molecular tool for various scientific investigations.

One significant area of research is the development of azo dyes as chromogenic chemosensors. By incorporating specific chelating moieties into the dye structure, it is possible to create molecules that exhibit a distinct color change upon binding to metal cations. mdpi.com For example, the introduction of a carboxylic acid group, as seen in the well-known azo dye Dabcyl, allows for the colorimetric detection of various metal ions. mdpi.com A similar strategy could be applied to this compound, where the introduction of appropriate functional groups could render it sensitive to specific analytes.

The inherent pH sensitivity of many sulfonated azo dyes also presents opportunities for their use as pH indicators. The sulfonic acid groups on this compound influence its solubility and color, and further modifications could fine-tune its response to changes in pH, making it a useful probe in various chemical and biological systems.

The table below outlines potential functionalization strategies for this compound and their research implications.

Functionalization StrategyTarget ApplicationRationale
Introduction of Chelating Groups ChemosensorsTo enable selective binding and colorimetric detection of metal ions or other analytes. mdpi.com
Modulation of Sulfonic Acid Groups pH IndicatorsTo fine-tune the pKa of the dye and create a more precise pH-responsive system.
Incorporation of Bioactive Moieties Biomedical ResearchTo develop novel compounds with potential therapeutic properties, such as antimicrobial or anticancer activity. nih.govresearchgate.net
Attachment to Polymers or Nanoparticles Advanced MaterialsTo create functional materials with the dye's chromophoric properties integrated into a larger system for applications in sensing or diagnostics. researchgate.net

These advanced synthetic and functionalization strategies represent a paradigm shift in the study of traditional dyes like this compound, moving beyond their classical applications and into the realm of modern materials science and biomedical research.

Emerging Research Frontiers and Interdisciplinary Perspectives

Development of Chemical and Biosensors for Acid Red 119 Detection

The detection of azo dyes like this compound in environmental and industrial samples is crucial for monitoring and remediation efforts. While specific sensors exclusively for this compound are not yet widely reported, research into sensors for other azo dyes provides a strong foundation for future development. These sensors can be broadly categorized into chemical sensors (chemosensors) and biosensors, both of which offer unique advantages in terms of selectivity, sensitivity, and ease of use.

Chemosensors often rely on colorimetric or electrochemical methods. Colorimetric chemosensors for azo dyes have been developed using novel azo-dye quinazolinones, which exhibit a color change upon binding to specific metal ions, a principle that could be adapted for dye detection. Similarly, eugenol-derived azo dyes have shown promise as colorimetric sensors for cations, indicating the versatility of azo chemistry in sensor design. Electrochemical sensors represent another promising avenue. These devices measure changes in electrical properties (e.g., current, potential) when the target analyte interacts with a specially modified electrode. Strategies for detecting synthetic orange dyes, for instance, have employed various electrode modifications, including nanomaterials, to enhance sensitivity and selectivity.

Biosensors utilize biological components, such as enzymes or antibodies, for analyte recognition, often providing high specificity. While research on biosensors specifically for this compound is limited, the broader field of biosensing for environmental pollutants is rapidly advancing. The fundamental principle involves the interaction of the target molecule with the biological recognition element, which then produces a measurable signal.

The table below summarizes different sensing strategies that could be adapted for the detection of this compound, based on research on similar compounds.

Sensor TypeDetection PrinciplePotential Application for this compound
Colorimetric ChemosensorChange in color upon binding of the analyte.Development of a portable, visual detection method for rapid screening of water samples.
Electrochemical SensorMeasurement of changes in electrical signals upon interaction with the analyte.Highly sensitive and quantitative detection in complex matrices like industrial wastewater.
BiosensorSpecific binding of the analyte to a biological recognition element (e.g., enzyme).Highly selective detection, minimizing interference from other compounds in the sample.

Integration within Circular Economy Frameworks

The concept of a circular economy, which aims to minimize waste and maximize resource utilization, is highly relevant to the textile industry and its use of dyes like this compound. Integrating this compound into circular frameworks involves exploring methods for its removal, recovery, and potential upcycling from wastewater and textile waste.

A key strategy involves the use of low-cost, renewable biosorbents for dye removal. Research has demonstrated the potential of using Nutraceutical Industrial Coriander Seed Spent (NICSS) for the bioremediation of this compound. nih.gov This approach aligns with circular economy principles by valorizing an industrial byproduct for environmental remediation. The dye-adsorbed biomass could then potentially be used as a filler material in composites, creating a closed-loop system.

Furthermore, the breakdown of azo dyes through biological or advanced oxidation processes can yield aromatic amines, which may serve as valuable chemical building blocks. Research into the enzymatic treatment of azo dyes has shown that it is possible to convert these "waste" molecules into valuable compounds, thereby creating a pathway for upcycling. While direct upcycling of this compound into specific high-value products is an area for future research, the foundational principles have been established with other azo dyes.

Initiatives like DyeRecycle are pioneering green chemistry approaches to extract dyes from used textiles for reuse, demonstrating a tangible application of circular economy principles in the fashion industry. mdpi.com Such models could potentially be adapted for textiles dyed with this compound.

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations are powerful tools for understanding the behavior of molecules at the atomic level. While specific computational studies dedicated to this compound are not yet prevalent in the literature, the application of these methods to similar azo dyes and other complex organic molecules highlights their potential for elucidating the properties and interactions of this compound.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. For instance, DFT studies on other azo dyes have been used to support the development of chemosensors by predicting their interaction with metal ions. Such computational approaches could be invaluable in designing novel sensors or catalysts for the degradation of this compound by providing insights into its molecular orbitals and reactive sites.

Molecular Dynamics (MD) simulations can model the behavior of this compound in different environments, such as in aqueous solution or interacting with a solid surface. These simulations can provide a detailed understanding of adsorption processes, which is crucial for developing effective remediation technologies. For example, MD simulations have been used to study the association processes of drug-like compounds in aqueous solutions, revealing the role of different intermolecular forces. A similar approach could be used to model the interaction of this compound with various adsorbent materials, helping to optimize their design and performance.

Although direct computational studies on this compound are awaited, the existing research on related systems provides a clear roadmap for how these powerful theoretical tools can be applied to advance our understanding of this important azo dye.

This compound as a Model Pollutant for Wastewater Treatment Research

Due to its stable chemical structure and prevalence in textile effluents, this compound serves as an important model pollutant for research into new and improved wastewater treatment technologies. Its use in laboratory-scale studies allows for the systematic evaluation and optimization of various treatment processes under controlled conditions.

Adsorption Studies: A significant body of research has focused on the removal of this compound from aqueous solutions using various adsorbents. One study investigated the use of mixtures of dried sewage sludge and sewage sludge ash as a low-cost adsorbent, optimizing parameters such as contact time, pH, and initial dye concentration to achieve high removal efficiency. researchgate.net Another study compared the effectiveness of ferric chloride sludge and polyaluminium chloride sludge as coagulants for this compound removal, highlighting the influence of pH and coagulant dosage. nih.gov These studies not only provide practical data for wastewater treatment but also contribute to our fundamental understanding of adsorption and coagulation mechanisms.

The table below presents findings from a study on the adsorption of this compound using a mixture of dried sewage sludge (DSS) and sewage sludge ash (SSA). researchgate.net

ParameterOptimal ValueResulting Dye Removal Efficiency
Contact Time60 min94.98%
DSS in Mixture40 wt%94.98%
Initial pH694.98%
Initial Dye Concentration200 mg/L94.98%

Advanced Oxidation Processes (AOPs): this compound is also used as a model compound to test the efficacy of AOPs, which are a class of powerful water treatment methods that rely on the generation of highly reactive species like hydroxyl radicals. While specific studies on the AOP treatment of this compound were not found, research on other acid red dyes, such as Acid Red 14 and Acid Red G, demonstrates the potential of techniques like sonophotocatalysis and photooxidation with hydrogen peroxide for the effective degradation of these pollutants. researchgate.netmdpi.com The complex structure of this compound makes it a suitable candidate for evaluating the destructive power of these advanced technologies.

The use of this compound as a model pollutant is crucial for the development of robust and efficient wastewater treatment strategies that can be applied to a wide range of industrial effluents containing similar azo dyes.

Q & A

Q. How can the chemical structure of Acid Red 119 be confirmed experimentally?

To confirm the structure, synthesize the compound and employ nuclear magnetic resonance (NMR) spectroscopy for atomic connectivity analysis. Fourier-transform infrared (FTIR) spectroscopy can identify functional groups (e.g., azo bonds and sulfonic acid groups). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive 3D structural confirmation .

Q. What standardized methods are used to quantify this compound in aqueous solutions?

UV-Vis spectrophotometry at the dye’s λ_max (e.g., 520 nm) is standard. Prepare a calibration curve using serial dilutions (10–200 mg/L). For complex matrices (e.g., wastewater), use high-performance liquid chromatography (HPLC) with a C18 column and diode-array detection to separate and quantify the dye. Validate methods via spike-recovery tests (85–115% recovery) and limit of detection (LOD) calculations .

Q. What experimental controls are critical in adsorption studies of this compound?

Include:

  • Blank controls : Adsorbent-free solutions to assess dye stability.
  • Negative controls : Non-reactive adsorbents (e.g., glass beads) to confirm adsorption specificity.
  • Replicate experiments : Triplicate trials to calculate mean removal efficiency and standard deviation.
  • pH adjustments : Buffer solutions to maintain consistent ionic strength during pH-dependent studies .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize this compound adsorption parameters?

Use a central composite design (CCD) to evaluate factors like contact time (30–90 min), adsorbent composition (e.g., 20–60% dried sewage sludge), pH (4–8), and initial dye concentration (100–300 mg/L). Model responses (e.g., removal efficiency, turbidity) via quadratic regression. Validate the model with ANOVA (p < 0.05) and confirm optimal conditions experimentally (e.g., 60 min, 40% sludge, pH 6, 200 mg/L dye concentration yields ~95% removal) .

Table 1. Example RSM Optimization Results for this compound Adsorption

FactorOptimal ValueEffect on Removal Efficiency
Contact time60 minPositive (p < 0.01)
Adsorbent composition40% DSSPositive (p < 0.05)
pH6.0Non-linear (quadratic effect)

Q. How can contradictions in this compound degradation efficiency under varying environmental conditions be resolved?

Conflicting results (e.g., reduced efficiency in wastewater vs. distilled water) require:

  • Sensitivity analysis : Test individual additives (e.g., Glauber’s salt, acetic acid) to isolate inhibitory effects.
  • Competitive adsorption studies : Evaluate interference from co-pollutants (e.g., heavy metals).
  • Replication under controlled conditions : Repeat experiments with standardized water matrices.
  • Advanced characterization : Use X-ray photoelectron spectroscopy (XPS) to assess adsorbent surface changes post-exposure to complex matrices .

Q. What computational approaches model this compound’s interaction with adsorbents?

Density functional theory (DFT) calculates binding energies between dye molecules and adsorbent functional groups (e.g., hydroxyl, carboxyl). Molecular dynamics (MD) simulations track adsorption kinetics under varying pH and ionic strength. Validate models with experimental isotherm data (e.g., Langmuir vs. Freundlich fit) and spectroscopic evidence of surface interactions .

Methodological Guidance for Data Analysis

Q. How should researchers statistically analyze variability in this compound degradation data?

Apply the Grubbs’ test to identify outliers. Use one-way ANOVA to compare means across experimental groups (e.g., different adsorbents). For non-normal distributions, employ non-parametric tests (e.g., Kruskal-Wallis). Report confidence intervals (95% CI) and effect sizes to quantify practical significance .

Q. What protocols ensure reproducibility in this compound bioremediation studies?

  • Detailed metadata : Document microbial strains (e.g., Pseudomonas spp.), incubation conditions (temperature, agitation), and dye concentration.
  • Open-access data : Share raw spectrophotometric readings and genomic sequences in repositories like Zenodo.
  • Cross-lab validation : Collaborate with independent labs to replicate degradation assays under identical protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.